Vafidemstat, also known as ORY-2001, is a small molecule compound primarily recognized for its role as an inhibitor of lysine-specific histone demethylase 1A and monoamine oxidase B. This compound has emerged as a potential therapeutic agent in various neurodegenerative conditions and psychiatric disorders, particularly due to its ability to modulate epigenetic mechanisms and improve cognitive function.
Vafidemstat was developed by Oryzon Genomics and is classified under the categories of epigenetic modulators and psychiatric drugs. It acts on specific enzymes involved in the demethylation of histones, which are crucial for regulating gene expression. The compound has been evaluated in clinical settings for its efficacy in treating conditions such as Alzheimer's disease and autism spectrum disorders.
The synthesis of vafidemstat involves multiple steps that leverage computational models based on the X-ray structures of target enzymes. The initial design utilized a known monoamine oxidase inhibitor, tranylcypromine, as a starting point. A high-throughput screening approach was employed to evaluate over 800 derivatives for their inhibitory activity against both lysine-specific histone demethylase 1A and monoamine oxidase B.
Key steps in the synthesis include:
Vafidemstat has the molecular formula and an InChIKey of XBBRLCXCBCZIOI-DLBZAZTESA-N. Its structure features a complex arrangement that allows it to interact specifically with its target enzymes. The compound's molecular structure can be visualized through various computational chemistry tools that illustrate its binding interactions with histone demethylases.
Vafidemstat primarily undergoes covalent reactions with the active site of lysine-specific histone demethylase 1A. The key reaction involves:
The mechanism by which vafidemstat exerts its effects involves:
Vafidemstat exhibits several notable physical and chemical properties:
Relevant data from studies indicate that vafidemstat maintains activity across a range of pH levels, suggesting robustness as a therapeutic agent.
Vafidemstat has shown promise in various scientific applications:
Vafidemstat (chemical name: 5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine; molecular formula: C₁₉H₂₀N₄O₂; molecular weight: 336.395 g/mol) features a stereospecific (1R,2S)-cyclopropylamine core linked to a 1,3,4-oxadiazol-2-amine moiety via a methylene bridge [2] [3] [10]. Its pharmacophore integrates three critical elements:
This design optimizes blood-brain barrier (BBB) penetration, evidenced by a calculated partition coefficient (logP) of 1.97 and polar surface area of 86.2 Ų [10]. Preclinical studies confirm rapid brain distribution, with brain-to-plasma ratios >0.8 in rodent models [7].
Table 1: Key Structural Features of Vafidemstat
Structural Element | Chemical Function | Biological Role |
---|---|---|
(1R,2S)-cyclopropylamine | Covalent FAD binder | Irreversible enzyme inhibition |
4-benzyloxyphenyl group | Hydrophobic moiety | LSD1 binding pocket interaction |
2-amino-1,3,4-oxadiazole | Hydrogen bond acceptor/donor | Solubility enhancement & auxiliary target engagement |
Vafidemstat functions as a dual epigenetic modulator, primarily inhibiting lysine-specific histone demethylase 1A (LSD1/KDM1A) and secondarily targeting monoamine oxidase B (MAO-B):
LSD1/KDM1A Inhibition:
MAO-B Inhibition:
Table 2: Enzymatic Inhibition Profile of Vafidemstat
Target | IC₅₀ (nM) | Inhibition Type | Key Biological Outcomes |
---|---|---|---|
LSD1/KDM1A | 101 ± 40 | Irreversible | H3K4me2 accumulation; neurogenesis gene activation |
MAO-B | 73 ± 34 | Competitive | Reduced dopamine breakdown; antioxidant effects |
MAO-A | >1,000 | Weak | Clinically insignificant |
Critical SAR insights driving vafidemstat’s optimization include:
Table 3: Key SAR Modifications and Functional Impacts
Structural Modification | LSD1 IC₅₀ Shift | MAO-B IC₅₀ Shift | Functional Consequence |
---|---|---|---|
(1S,2R)-cyclopropylamine isomer | 10-fold increase | No change | Reduced target engagement in brain |
Replacement of 2-amino-oxadiazole | 3-fold increase | 2-fold increase | Lower solubility & weakened H-bonding |
Ortho-substituted benzyloxy group | 2.5-fold increase | 1.8-fold increase | Impaired hydrophobic pocket binding |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1